N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-3-30-16-10-5-4-8-14(16)23-17(27)12-26-20(28)18(19-22-13(2)31-24-19)15-9-6-7-11-25(15)21(26)29/h4-5,8,10H,3,6-7,9,11-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDYSHHXUDNDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-ethoxyaniline and various reagents to construct the pyrido[1,2-c]pyrimidine and oxadiazole rings. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
- Pyrido[1,2-c]pyrimidin vs. Imidazo[1,2-a]pyrimidin: The compound in , N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide, replaces the pyrido-pyrimidin core with an imidazo-pyrimidin system.
- Benzothieno[2,3-d]pyrimidin (): The compound N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide incorporates a sulfur-containing thieno ring. This modification may enhance lipophilicity but reduce metabolic stability compared to the oxygen-rich pyrido-pyrimidin core .
Substituent Effects
- Oxadiazole vs. Piperazine () :
The 5-methyl-1,2,4-oxadiazole group in the target compound provides electron-deficient aromaticity, favoring interactions with electron-rich enzyme pockets. In contrast, piperazine substituents (e.g., in ) improve solubility but may introduce metabolic liabilities due to amine oxidation . - Ethoxy vs.
Acetamide Side Chains
- The acetamide moiety is common in many analogs (e.g., ). Modifications here, such as the N-(phenyl(pyridin-2-yl)methyl)acetamide group in , introduce steric hindrance or hydrogen-bonding capabilities, affecting binding kinetics .
Pharmacological Activity
- Target Selectivity : The oxadiazole-pyrido-pyrimidin system may target kinases or proteases, similar to imidazo-pyrimidin derivatives (), which are explored as antiproliferative agents .
- Metabolic Stability : The oxadiazole ring resists oxidative degradation compared to piperazine-containing analogs, suggesting improved half-life .
Comparative Data Table
Research Findings and Challenges
- Potency : The target compound’s oxadiazole group enhances binding affinity compared to ’s piperazine derivative, as shown in preliminary docking studies .
- Synthetic Complexity : The pyrido-pyrimidin core requires precise regioselective reactions, posing challenges in yield and purity .
- Toxicity : Ethoxy groups may introduce hepatotoxicity risks, necessitating further in vivo studies .
Biological Activity
N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a heterocyclic compound characterized by a complex structure that includes both pyrido[1,2-c]pyrimidine and oxadiazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.44 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that initiate various biochemical pathways. For instance:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an antagonist or agonist at specific receptors influencing cellular signaling.
Antioxidant Activity
Research indicates that compounds with oxadiazole and pyrido[1,2-c]pyrimidine moieties often exhibit significant antioxidant properties. These activities can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
Anticancer Activity
Studies have shown that similar compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
Antimicrobial Activity
Some derivatives of pyrido[1,2-c]pyrimidine have demonstrated antimicrobial effects against both bacterial and fungal strains. This suggests potential application in developing new antimicrobial agents.
Study 1: Antioxidant Evaluation
A study conducted by Konstantinidou et al. evaluated the antioxidant properties of various oxadiazole derivatives. The findings indicated that compounds similar to N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-...] showed significant radical scavenging activity in vitro .
Study 2: Anticancer Potential
In a comparative study on anticancer activities of heterocyclic compounds published in the Journal of Medicinal Chemistry, derivatives containing oxadiazole rings were tested against human cancer cell lines. The results highlighted that certain substitutions on the oxadiazole ring enhanced cytotoxicity .
Q & A
Q. What are the validated methods for synthesizing and confirming the structure of this compound?
The synthesis typically involves multi-step reactions, including cyclization of pyrido[1,2-c]pyrimidine precursors and coupling with the 2-ethoxyphenylacetamide moiety. Structural confirmation is achieved through 1H NMR, IR spectroscopy, LC-MS, and elemental analysis to verify purity and connectivity . Optimizing reaction conditions (e.g., solvent choice, temperature) improves yield, as demonstrated in analogous pyrido-pyrimidine syntheses .
Q. How is the compound’s biological potential initially screened?
Preliminary screening often uses in vitro assays (e.g., antimicrobial, cytotoxicity) to identify baseline activity. Computational tools like the PASS program predict biological targets (e.g., enzyme inhibition) based on structural motifs, guiding subsequent experimental designs . For example, oxadiazole and pyrido-pyrimidine moieties are linked to anticancer and antiviral activity in related compounds .
Advanced Research Questions
Q. What computational strategies predict target interactions and pharmacokinetic properties?
Molecular docking evaluates binding affinity to receptors (e.g., kinases, GPCRs), while ADMET prediction models assess solubility, metabolic stability, and toxicity. For instance, oxadiazole derivatives show affinity for hydrophobic binding pockets in cancer-related enzymes . Density Functional Theory (DFT) calculations can further elucidate electronic properties influencing reactivity .
Q. How do structural modifications impact biological activity?
Structure-Activity Relationship (SAR) studies systematically alter functional groups (e.g., substituting the ethoxyphenyl group with methyl or halogens) to optimize efficacy. Comparative analysis with analogs reveals that:
| Compound Class | Key Structural Feature | Bioactivity Trend |
|---|---|---|
| Pyrido-pyrimidine + oxadiazole | Multi-ring fusion | Enhanced anticancer activity |
| Thieno-pyrimidine derivatives | Sulfur-containing ring | Improved antimicrobial potency |
| Triazolo-pyrimidine analogs | Triazole substitution | Selective kinase inhibition |
Such data highlight the critical role of heterocyclic diversity in modulating activity .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies (e.g., variable IC50 values in cytotoxicity assays) may arise from differences in cell lines, assay protocols, or compound purity . Standardizing experimental conditions (e.g., using identical cell passage numbers) and validating purity via HPLC or HRMS reduces variability . Meta-analyses of published data, combined with dose-response curve replication , clarify trends .
Q. What methodologies optimize reaction yields in large-scale synthesis?
Microwave-assisted synthesis reduces reaction times and improves regioselectivity in heterocycle formation . Solvent optimization (e.g., DMF for polar intermediates) and catalyst screening (e.g., Pd/C for coupling reactions) enhance efficiency. For example, refluxing in acetonitrile increased yields by 20% in analogous pyrimidine syntheses .
Q. How should in vivo studies be designed to validate therapeutic potential?
Prioritize pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models before efficacy testing. Dosing regimens should account for metabolic stability; for instance, ethoxy groups may reduce hepatic clearance compared to methyl analogs . Toxicity screens (e.g., liver enzyme assays) and tissue distribution studies ensure safety and target engagement .
Methodological Challenges and Solutions
Q. What techniques address low solubility in biological assays?
Prodrug strategies (e.g., esterification of acetamide groups) or formulation with cyclodextrins improve aqueous solubility. Co-solvent systems (DMSO/PBS) are used cautiously to avoid cellular toxicity .
Q. How are stereochemical uncertainties resolved in structural analysis?
X-ray crystallography definitively assigns stereochemistry, while 2D NMR (COSY, NOESY) identifies spatial proximities of protons in complex fused-ring systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
